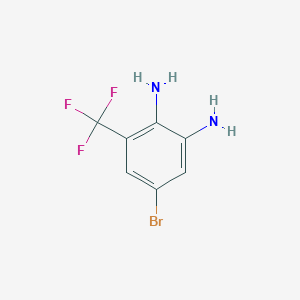

5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine

Description

Properties

IUPAC Name |

5-bromo-3-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF3N2/c8-3-1-4(7(9,10)11)6(13)5(12)2-3/h1-2H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHRHJXBSIOEGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441144 | |

| Record name | 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157026-19-2 | |

| Record name | 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2,3-diaminobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine" properties and characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. As a substituted o-phenylenediamine, it serves as a versatile synthon, or building block, for the creation of more complex molecules, particularly heterocyclic structures. The presence of the trifluoromethyl group can enhance crucial properties in drug candidates, such as metabolic stability and binding affinity, while the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions.[1] This guide provides a comprehensive overview of its known properties, safety protocols, and potential applications.

Core Properties and Characteristics

The fundamental physicochemical and safety data for 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 157026-19-2 | [2] |

| Molecular Formula | C₇H₆BrF₃N₂ | [2] |

| Molecular Weight | 255.04 g/mol | [2] |

| IUPAC Name | 5-bromo-3-(trifluoromethyl)-1,2-benzenediamine | |

| Physical Form | Solid, Semi-solid, or Liquid | |

| Reported Purity | ≥97% | |

| Storage Conditions | Store at 2-8°C in a dry, dark place under an inert atmosphere. | [3] |

| InChI Key | PVHRHJXBSIOEGL-UHFFFAOYSA-N |

Table 2: Safety and Handling Information

| Category | Details | Reference |

| Signal Word | Warning | [4] |

| Pictograms | GHS07 (Exclamation Mark) | [4][5] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [4] |

| Safe Handling | Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols. | [4] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up. | [4][6] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | [6] |

Spectral Data Analysis (Predicted)

While specific spectral data were not found in the search results, the expected characteristics can be predicted based on the molecule's structure and data from analogous compounds.[7][8][9][10]

Table 3: Predicted Spectral Characteristics

| Technique | Expected Observations |

| ¹H NMR | Two singlets or doublets in the aromatic region (approx. 6.5-7.5 ppm). A broad singlet for the two amine (-NH₂) protons, which may be exchangeable with D₂O. |

| ¹³C NMR | Approximately 6 distinct signals for the aromatic carbons. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling. |

| ¹⁹F NMR | A single sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| Mass Spec (MS) | A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, indicative of the presence of a single bromine atom. |

Experimental Protocols

Protocol 1: Synthesis via Reduction of a Nitroaniline Precursor

This protocol describes a plausible method for synthesizing 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine based on a common chemical transformation: the reduction of a nitro group to an amine. The procedure is adapted from a similar synthesis of 5-bromo-3-methylbenzene-1,2-diamine.[11]

Objective: To synthesize 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine from 4-Bromo-6-nitro-2-(trifluoromethyl)aniline.

Materials and Equipment:

-

Starting Material: 4-Bromo-6-nitro-2-(trifluoromethyl)aniline

-

Reagent: Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Solvent: Ethanol (EtOH), Ethyl acetate (EtOAc)

-

Aqueous Solutions: Saturated sodium bicarbonate (NaHCO₃), Brine

-

Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel, Buchner funnel, filter paper (Celite pad)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend the starting material, 4-Bromo-6-nitro-2-(trifluoromethyl)aniline (1 equivalent), in ethanol.

-

Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O) (approximately 3-4 equivalents) to the suspension.

-

Reaction: Heat the reaction mixture to reflux and stir vigorously for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Work-up: Dilute the residue with ethyl acetate. Carefully add saturated aqueous sodium bicarbonate solution to neutralize the acidic mixture until the pH is ~8.

-

Filtration: Filter the resulting slurry through a pad of Celite to remove tin salts. Wash the filter cake thoroughly with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: If necessary, purify the product by flash column chromatography on silica gel.

Caption: Proposed synthesis of the title compound via reduction.

Applications in Research and Drug Development

5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine is a valuable intermediate in drug discovery. The ortho-diamine functionality is a classic precursor for forming various nitrogen-containing heterocycles, such as benzimidazoles, quinoxalines, and phenazines, which are privileged scaffolds in many therapeutic agents.

The strategic placement of the trifluoromethyl and bromo groups offers distinct advantages:

-

Trifluoromethyl Group (-CF₃): This group is known to increase lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[1]

-

Bromo Group (-Br): The bromine atom serves as a versatile synthetic handle, enabling diversification of the molecular scaffold through reactions like Suzuki, Heck, or Buchwald-Hartwig cross-coupling, allowing for the exploration of a wider chemical space during lead optimization.

Caption: General workflow from chemical building block to drug candidate.

References

- 1. nbinno.com [nbinno.com]

- 2. 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine [oakwoodchemical.com]

- 3. Page loading... [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. angenechemical.com [angenechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. magritek.com [magritek.com]

- 10. 5-Bromo-1,2,3-trifluorobenzene(138526-69-9) 13C NMR spectrum [chemicalbook.com]

- 11. 5-BROMO-3-METHYL-BENZENE-1,2-DIAMINE | 76153-06-5 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine, a valuable diamine building block in the development of novel pharmaceuticals and advanced materials. The strategic placement of the bromo, trifluoromethyl, and vicinal diamine functionalities makes this compound a versatile precursor for the synthesis of a wide range of complex heterocyclic structures.

Synthesis Pathway Overview

The synthesis of 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine can be efficiently achieved through a two-step reaction sequence commencing with the commercially available starting material, 4-bromo-2-(trifluoromethyl)aniline. The synthetic strategy involves an initial electrophilic nitration of the aniline derivative, followed by the reduction of the newly introduced nitro group to afford the target 1,2-diamine.

The overall reaction scheme is as follows:

This pathway is advantageous due to the accessibility of the starting material and the generally high-yielding nature of the individual transformations.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-nitro-6-(trifluoromethyl)aniline

This procedure details the regioselective nitration of 4-bromo-2-(trifluoromethyl)aniline. The electron-donating amino group directs the electrophilic substitution to the ortho and para positions. Due to the existing substituents, the nitration is expected to occur at the position ortho to the amino group and meta to the trifluoromethyl and bromo groups.

Materials:

-

4-Bromo-2-(trifluoromethyl)aniline

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (Saturated Solution)

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

Slowly add 4-bromo-2-(trifluoromethyl)aniline to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Prepare a nitrating mixture by cautiously adding concentrated nitric acid to a portion of concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the aniline derivative over a period of 30-60 minutes, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, slowly pour the reaction mixture onto a stirred mixture of crushed ice and water.

-

A solid precipitate of 4-bromo-2-nitro-6-(trifluoromethyl)aniline should form.

-

Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral.

-

To remove any remaining acidic impurities, suspend the crude product in a saturated sodium bicarbonate solution, stir for 30 minutes, filter, and wash with deionized water.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the pure nitroaniline intermediate.

Step 2: Synthesis of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine

This protocol describes the reduction of the nitro group in 4-bromo-2-nitro-6-(trifluoromethyl)aniline to an amine using stannous chloride, a classic and effective method for this transformation.[1]

Materials:

-

4-Bromo-2-nitro-6-(trifluoromethyl)aniline

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide (5 M solution)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

To a round-bottom flask containing a suspension of 4-bromo-2-nitro-6-(trifluoromethyl)aniline in ethanol, add stannous chloride dihydrate.[1]

-

The molar ratio of the nitro compound to stannous chloride should be approximately 1:3.[1]

-

Carefully add concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours.[1] The progress of the reduction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.[1]

-

Dilute the residue with ethyl acetate and water.[1]

-

Carefully neutralize the acidic mixture by the slow addition of a 5 M sodium hydroxide solution until the pH is basic (pH > 8), which will precipitate tin salts.

-

Filter the resulting slurry through a pad of Celite to remove the inorganic salts, and wash the filter cake with ethyl acetate.[1]

-

Separate the organic layer of the filtrate and wash it sequentially with water and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine.

-

The product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes key data for the compounds involved in the synthesis of 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity/Yield Notes |

| 4-Bromo-2-(trifluoromethyl)aniline | C₇H₅BrF₃N | 240.02 | 367-24-8 | Starting material. |

| 4-Bromo-2-nitro-6-(trifluoromethyl)aniline | C₇H₄BrF₃N₂O₂ | 285.02 | 157026-18-1 | Intermediate. Purity of ≥99.0% has been reported for this compound.[2] |

| 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine | C₇H₆BrF₃N₂ | 255.04 | 157026-19-2 | Final Product. A purity of 97% is commercially available. [3] An overall yield of 81% for a similar two-step process has been reported. |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps and transformations in the synthesis of 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine.

Caption: Synthetic workflow for 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine.

References

Technical Guide: Experimental Data on a Key Building Block for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The compound with CAS number 157026-19-2, chemically identified as 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine, is a crucial intermediate in the synthesis of potent and selective kinase inhibitors. While direct experimental data on the biological activity of this specific diamine is limited, its significance lies in its role as a foundational scaffold for the development of therapeutic agents, particularly inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). This guide provides an in-depth overview of the experimental data related to compounds synthesized using this key building block, focusing on their application in targeting the TAK1 signaling pathway, a critical mediator in inflammatory diseases and cancer.

Physicochemical Properties

Limited experimental data is available for the compound itself; however, basic physicochemical properties have been reported.

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrF₃N₂ | N/A |

| Molecular Weight | 255.04 g/mol | N/A |

| Boiling Point | 268.801 °C at 760 mmHg | N/A |

Synthesis of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine

An efficient, non-chromatographic four-step synthetic process for the multigram production of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine has been developed, achieving an overall yield of 81% with a purity of 99% as determined by HPLC.

Experimental Protocol: Synthesis

While the detailed step-by-step protocol is proprietary, the process starts from 4-bromo-2-(trifluoromethyl)aniline and involves a sequence of nitration, reduction, and other transformations to yield the final product. The high yield and purity make this process suitable for large-scale production for pharmaceutical research and development.

Application in the Synthesis of TAK1 Inhibitors

5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine serves as a key starting material for the synthesis of a class of potent 2,4-disubstituted pyrimidine-based TAK1 inhibitors. These inhibitors are of significant interest due to the central role of TAK1 in mediating inflammatory and oncogenic signaling pathways.

TAK1 Signaling Pathway

TAK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and is a critical node in the signaling cascades initiated by pro-inflammatory cytokines such as TNF-α and IL-1β. Activation of TAK1 leads to the downstream activation of the NF-κB and MAPK (p38 and JNK) pathways, which in turn regulate the expression of genes involved in inflammation, cell survival, and proliferation.[1][2][3]

References

Technical Guide: Solubility Profile of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine possesses both polar and non-polar characteristics. The presence of two amine (-NH2) groups and the electronegative fluorine atoms in the trifluoromethyl (-CF3) group imparts polarity and the capacity for hydrogen bonding. Conversely, the benzene ring and the bromo-substituent contribute to its non-polar, hydrophobic nature.

Based on this structure, it is predicted that 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine will exhibit favorable solubility in polar aprotic and polar protic organic solvents. Its solubility in non-polar solvents is expected to be limited. A synthesis procedure for a structurally similar compound, 5-bromo-3-methylbenzene-1,2-diamine, utilizes ethanol and ethyl acetate, suggesting that the target compound is likely soluble in these solvents as well.[2]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine in various organic solvents has not been published. Researchers are encouraged to determine this data experimentally. The following table is provided for the systematic recording of such measurements.

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Polar Protic Solvents | |||||

| Methanol | CH₃OH | 5.1 | |||

| Ethanol | C₂H₅OH | 4.3 | |||

| Isopropanol | C₃H₈O | 3.9 | |||

| Polar Aprotic Solvents | |||||

| Acetone | C₃H₆O | 5.1 | |||

| Acetonitrile | C₂H₃N | 5.8 | |||

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | |||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | |||

| Ethyl Acetate | C₄H₈O₂ | 4.4 | |||

| Non-Polar Solvents | |||||

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | |||

| Toluene | C₇H₈ | 2.4 | |||

| Hexane | C₆H₁₄ | 0.1 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the qualitative and quantitative determination of the solubility of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine.

Qualitative Solubility Assessment

This method provides a rapid preliminary assessment of solubility in various solvents.

Materials:

-

5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 25 mg of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine into a small test tube.[3]

-

Add the selected solvent in 0.25 mL increments.

-

After each addition, vigorously shake or vortex the mixture for 30-60 seconds.[3]

-

Observe the mixture to see if the solid dissolves completely.

-

Continue adding solvent up to a total volume of 3 mL.

-

Record the compound as "soluble," "partially soluble," or "insoluble" in the tested solvent at room temperature.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a given temperature.

Materials:

-

5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine

-

Selected organic solvent

-

Scintillation vials or other sealable glass containers

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.2 µm or 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum oven

Procedure:

-

Add an excess amount of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine to a known volume (e.g., 5 mL) of the selected solvent in a scintillation vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a syringe fitted with a filter to remove any undissolved particles.

-

Dispense the filtered, saturated solution into a pre-weighed evaporating dish.

-

Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound. A vacuum oven can be used for more efficient drying at a lower temperature.

-

Once the solvent is fully evaporated, weigh the evaporating dish containing the dried solute.

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of dried solute (g) / Volume of aliquot (L))

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for qualitative solubility assessment.

Caption: Workflow for quantitative solubility determination.

References

Spectroscopic and Analytical Profile of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the compound 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data based on established spectroscopic principles and detailed, standardized experimental protocols for its characterization. This guide is intended to support researchers in the identification, synthesis, and application of this compound in drug discovery and development.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine. These predictions are derived from computational models and analysis of structurally similar compounds.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H NMR | ~ 6.8 - 7.2 | Singlet | Aromatic C-H proton adjacent to the bromine atom. |

| ~ 6.6 - 7.0 | Singlet | Aromatic C-H proton adjacent to the trifluoromethyl group. | |

| ~ 3.5 - 5.0 | Broad Singlet | Amine (-NH₂) protons. Chemical shift can be highly variable and may exchange with D₂O. | |

| ¹³C NMR | ~ 140 - 145 | Singlet | Aromatic C-NH₂ carbon. |

| ~ 135 - 140 | Singlet | Aromatic C-NH₂ carbon. | |

| ~ 125 - 135 | Quartet (J ≈ 270-280 Hz) | Trifluoromethyl carbon (-CF₃). | |

| ~ 120 - 130 | Quartet (J ≈ 30-40 Hz) | Aromatic carbon attached to the -CF₃ group. | |

| ~ 115 - 125 | Singlet | Aromatic C-H carbon. | |

| ~ 110 - 120 | Singlet | Aromatic C-Br carbon. | |

| ~ 105 - 115 | Singlet | Aromatic C-H carbon. | |

| ¹⁹F NMR | ~ -60 to -65 | Singlet | Trifluoromethyl group (-CF₃). |

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C=C Stretch (Aromatic) | 1550 - 1650 | Medium to Strong |

| N-H Bend (Amine) | 1580 - 1650 | Medium |

| C-F Stretch | 1100 - 1350 | Strong |

| C-Br Stretch | 500 - 650 | Medium to Strong |

Table 3: Predicted Mass Spectrometry (MS) Data

| Analysis | Predicted Value | Notes |

| Molecular Weight | 255.04 g/mol | |

| Molecular Ion (M⁺) | m/z 254 & 256 | Isotopic pattern due to the presence of Bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). |

| Major Fragments | [M-NH₂]⁺, [M-CF₃]⁺, [M-Br]⁺ | Fragmentation is expected to occur at the amine, trifluoromethyl, and bromo substituents. |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound such as 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Referencing: The residual solvent peak is used as an internal standard (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

-

Referencing: The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm).

-

-

¹⁹F NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Appropriate range for fluorine-containing compounds (e.g., +50 to -250 ppm).

-

Number of Scans: 16-64.

-

Referencing: An external standard such as CFCl₃ (0 ppm) or an internal standard can be used.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, for example, one utilizing Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Sample Introduction:

-

EI: The solid sample can be introduced via a direct insertion probe.

-

ESI: The sample is first dissolved in a suitable solvent (e.g., methanol, acetonitrile) and then introduced via direct infusion or coupled with a liquid chromatograph.

-

-

Data Acquisition (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

Scan Speed: Appropriate for the instrument.

-

-

Data Acquisition (ESI):

-

Ionization Mode: Positive or negative ion mode.

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas Flow and Temperature: Optimized for the specific instrument and solvent system.

-

Mass Range: m/z 50-500.

-

Visualizations

Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a novel chemical entity.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

An In-Depth Technical Guide to the Reactivity of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine with various electrophiles. This substituted o-phenylenediamine is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the bromo and trifluoromethyl substituents. This document details key reactions, including the formation of benzimidazoles and quinoxalines, and provides experimental protocols and quantitative data where available. The influence of the electron-withdrawing groups on the nucleophilicity of the diamine and the resulting reaction conditions are discussed.

Introduction

5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine is a substituted aromatic diamine that serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds. The presence of a bromine atom and a trifluoromethyl group on the benzene ring significantly influences the molecule's reactivity. The trifluoromethyl group, a strong electron-withdrawing group, reduces the nucleophilicity of the adjacent amino groups, which can impact reaction kinetics and conditions compared to unsubstituted o-phenylenediamine. The bromine atom provides a site for further functionalization, for example, through cross-coupling reactions.

This guide will focus on the reactions of the diamine moiety with various electrophiles, leading to the formation of important heterocyclic scaffolds such as benzimidazoles and quinoxalines, which are prevalent in many biologically active compounds.

General Reactivity Profile

The two adjacent amino groups of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine are the primary sites of nucleophilic attack on electrophiles. The electron-withdrawing trifluoromethyl group deactivates the amino groups, making them less nucleophilic than those in unsubstituted o-phenylenediamine. This often necessitates harsher reaction conditions, such as higher temperatures or the use of stronger acids as catalysts, to promote reactions.

The general reaction workflow for the synthesis of heterocycles from this diamine is depicted below:

Caption: General workflow for the reaction of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine with electrophiles.

Reactions with Carbonyl Compounds: Synthesis of Benzimidazoles and Quinoxalines

The condensation of o-phenylenediamines with carbonyl compounds is a cornerstone for the synthesis of benzimidazoles and quinoxalines.

Synthesis of Benzimidazoles

Benzimidazoles are formed through the reaction of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives.

The reaction with aldehydes typically proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and oxidation to yield the benzimidazole.

A general protocol for the synthesis of 2-substituted-6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazoles involves the condensation of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine with various aromatic aldehydes.

Experimental Protocol (General):

-

To a solution of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine (1 mmol) in a suitable solvent such as ethanol or acetic acid (10-20 mL), add the aromatic aldehyde (1 mmol).

-

A catalytic amount of an acid, such as acetic acid or a Lewis acid, may be added to facilitate the reaction.

-

The reaction mixture is typically heated to reflux for several hours and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is usually achieved by recrystallization.

Quantitative Data:

| Electrophile (Aldehyde) | Product | Yield (%) | Reference |

| Benzaldehyde | 6-Bromo-2-phenyl-4-(trifluoromethyl)-1H-benzo[d]imidazole | Not specified | General Method |

| Substituted Benzaldehydes | 2-Aryl-6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazoles | Not specified | General Method |

The reaction with carboxylic acids or their derivatives (e.g., esters, acid chlorides) is another common route to 2-substituted benzimidazoles. When trifluoroacetic acid is used, 2-(trifluoromethyl)benzimidazoles can be synthesized[1].

Experimental Protocol (for 2-Trifluoromethyl-6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole):

-

A mixture of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine (1 mmol) and trifluoroacetic acid (1.2 mmol) in a suitable solvent like 4N HCl is heated under reflux for 4 hours.

-

After cooling, the reaction mixture is neutralized with a base (e.g., saturated NaHCO3 solution).

-

The crude product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried and concentrated, and the resulting solid is purified by recrystallization.

Quantitative Data:

| Electrophile | Product | Yield (%) | Reference |

| Trifluoroacetic Acid | 6-Bromo-2,4-bis(trifluoromethyl)-1H-benzo[d]imidazole | Not specified | [1] (adapted) |

Synthesis of Quinoxalines

Quinoxalines are synthesized by the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.

The reaction of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine with an α-diketone such as benzil would be expected to yield the corresponding 6-bromo-8-(trifluoromethyl)quinoxaline derivative.

Experimental Protocol (General):

-

To a solution of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine (1 mmol) in a solvent like ethanol or acetic acid (15 mL), add the α-diketone (e.g., benzil, 1 mmol).

-

The mixture is stirred at room temperature or heated to reflux for a period of 1-4 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the product often precipitates from the solution upon cooling and can be collected by filtration and purified by recrystallization.

Quantitative Data:

| Electrophile (α-Diketone) | Product | Yield (%) | Reference |

| Benzil | 6-Bromo-2,3-diphenyl-8-(trifluoromethyl)quinoxaline | Not specified | General Method |

While specific data for this reaction is not available, this is a standard and high-yielding method for quinoxaline synthesis.

A specific example of a quinoxaline synthesis from 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine is found in the patent literature (WO 2018/185185 A1).

Experimental Protocol (from WO 2018/185185 A1):

-

A mixture of 1-Boc-4-oxopiperidine (1.1 eq) and selenium dioxide (1.1 eq) in 1,4-dioxane is heated at 100 °C for 2 hours.

-

The reaction mixture is filtered, and the filtrate is concentrated.

-

The residue is dissolved in ethanol, and 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine (1 eq) is added.

-

The mixture is stirred at room temperature for 16 hours.

-

The solvent is evaporated, and the residue is purified by chromatography.

Quantitative Data:

| Electrophile | Product | Yield (%) | Reference |

| tert-butyl 3,4-dioxopiperidine-1-carboxylate | tert-butyl 7-bromo-9-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrazino[2,3-c]azepine-8-carboxylate | 78% | WO 2018/185185 A1 |

The reaction pathway is illustrated below:

Caption: Synthesis of a quinoxaline derivative from 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine.

Acylation and Alkylation Reactions

While less common in the literature for this specific diamine, acylation and alkylation reactions are fundamental transformations of o-phenylenediamines.

Acylation

Acylation with agents like acetyl chloride or acetic anhydride would lead to mono- or di-acylated products. These products can then be cyclized to form benzimidazoles. Due to the reduced nucleophilicity of the diamine, these reactions may require a base catalyst and elevated temperatures.

Alkylation

Alkylation with alkyl halides can lead to a mixture of N-alkylated and N,N'-dialkylated products. Controlling the stoichiometry and reaction conditions is crucial to achieve selective alkylation.

Conclusion

5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine is a valuable synthon for the preparation of complex heterocyclic molecules. Its reactivity with electrophiles is dominated by the nucleophilic character of the two amino groups, which is attenuated by the electron-withdrawing trifluoromethyl substituent. The primary application of this diamine is in the synthesis of benzimidazoles and quinoxalines through condensation reactions with various carbonyl compounds. While general protocols are well-established, the specific electron-deficient nature of this starting material may necessitate optimization of reaction conditions to achieve high yields. The presence of the bromine atom also opens avenues for post-cyclization modifications, further enhancing the molecular diversity accessible from this versatile building block. This guide provides a foundational understanding for researchers and drug development professionals looking to utilize 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine in their synthetic endeavors.

References

The Strategic Application of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine in Medicinal Chemistry: A Technical Guide

For Immediate Release

Shanghai, China – December 25, 2025 – In the landscape of modern drug discovery, the strategic use of fluorinated building blocks is paramount for enhancing the pharmacological properties of novel therapeutic agents. This technical guide delves into the significant potential of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine, a key intermediate in the synthesis of biologically active molecules, particularly in the realm of oncology and infectious diseases. Its unique substitution pattern offers a versatile scaffold for the development of potent kinase inhibitors and antimicrobial agents.

Core Applications in Medicinal Chemistry

5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine serves as a foundational precursor for the synthesis of a variety of heterocyclic compounds, most notably benzimidazoles. The presence of a bromine atom provides a convenient handle for further functionalization through cross-coupling reactions, while the trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and cell permeability of the final drug candidate.

The primary application of this diamine lies in its condensation reaction with aldehydes or carboxylic acids to form the 6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole scaffold. This core structure is prevalent in a multitude of compounds exhibiting potent biological activities.

Anticancer Drug Discovery

The benzimidazole scaffold derived from 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine is a key component in the design of novel anticancer agents. These derivatives have been shown to target various components of cell signaling pathways that are often dysregulated in cancer.

Kinase Inhibition: A significant focus of research has been on the development of kinase inhibitors. The benzimidazole core can effectively mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of various kinases, thereby inhibiting their activity. Derivatives have shown inhibitory activity against key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs), which are crucial for cancer cell proliferation, survival, and angiogenesis.

Topoisomerase Inhibition: Certain benzimidazole derivatives have demonstrated the ability to inhibit human topoisomerase I, an enzyme essential for DNA replication and repair in cancer cells. By stabilizing the topoisomerase I-DNA cleavage complex, these compounds lead to DNA damage and ultimately apoptosis in cancer cells.

Antimicrobial Agents

The 6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole scaffold has also been explored for the development of new antimicrobial agents. These compounds have shown promising activity against a range of bacterial and fungal pathogens, including drug-resistant strains. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Biological Data

The following tables summarize the biological activities of various benzimidazole derivatives structurally related to those that can be synthesized from 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine. This data highlights the potential potency of this compound class.

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound Class | Target | Cell Line | Activity (IC50/GI50, µM) | Reference |

| Benzylidenebenzohydrazide Hybrids | EGFR, HER2, CDK2 | HCT-116, HepG2, MCF-7 | 7.82 - 21.48 | [1] |

| 1H-Benzo[d]imidazole Derivatives | Topoisomerase I | NCI-60 Panel | 0.16 - 3.6 | [2] |

| Fluorinated Pyrazolylbenzimidazoles | Not Specified | A549, MCF-7, HeLa | 0.95 - 1.57 | [3] |

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

| Compound Class | Pathogen | Activity (MIC, µg/mL) | Reference |

| Indolylbenzo[d]imidazoles | Staphylococcus aureus (MRSA) | < 1 - 7.8 | [4] |

| Indolylbenzo[d]imidazoles | Candida albicans | 3.9 | [4] |

| N-substituted 6-(chloro/nitro)-1H-benzimidazoles | Staphylococcus aureus | - | [5] |

Experimental Protocols

A generalized protocol for the synthesis of 6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole derivatives from 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine is provided below. This method is based on well-established procedures for benzimidazole synthesis.

Protocol 1: Synthesis of 2-Substituted-6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazoles

-

Materials:

-

5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine

-

Substituted aldehyde (1.1 equivalents)

-

Sodium metabisulfite (Na₂S₂O₅) (1.2 equivalents) or another suitable oxidizing agent

-

Ethanol or Dimethylformamide (DMF) as solvent

-

-

Procedure:

-

Dissolve 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine (1.0 mmol) in ethanol or DMF in a round-bottom flask.

-

Add the substituted aldehyde (1.1 mmol) to the solution and stir the mixture at room temperature for 15-20 minutes.

-

Add sodium metabisulfite (1.2 mmol) portion-wise to the reaction mixture.

-

Heat the reaction mixture to reflux (80-150 °C depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 2-substituted-6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Visualizing the Potential: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, visualize a typical synthetic workflow and a key signaling pathway targeted by these compounds.

Conclusion

5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine is a highly valuable building block in medicinal chemistry. Its application in the synthesis of benzimidazole derivatives provides a robust platform for the discovery of novel anticancer and antimicrobial agents. The strategic incorporation of bromine and a trifluoromethyl group offers significant advantages in tuning the pharmacokinetic and pharmacodynamic properties of the resulting compounds. Further exploration of this scaffold is warranted to develop next-generation therapeutics for a range of diseases.

References

- 1. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Large-Scale Synthesis of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the proposed large-scale synthesis of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine, a key building block in pharmaceutical and agrochemical research. Due to the limited availability of direct, published large-scale synthetic routes for this specific molecule, this guide is based on established and scalable chemical transformations for analogous compounds. The proposed pathway begins with the commercially available starting material, 3-Bromo-5-(trifluoromethyl)aniline.

The synthesis involves a three-step process:

-

Protection of the amine group: The amino group of the starting material is first protected via acetylation to prevent unwanted side reactions and to control the regioselectivity of the subsequent nitration step.

-

Nitration: A nitro group is introduced ortho to the protected amino group through electrophilic aromatic substitution.

-

Reduction and Deprotection: The nitro group is reduced to an amine, and the protecting acetyl group is removed in a one-pot reaction to yield the final product.

This guide provides detailed experimental protocols for each step, presents quantitative data in structured tables for easy comparison, and includes diagrams to visualize the synthetic workflow and reaction pathway.

Experimental Protocols

The following protocols are adapted from established procedures for similar substrates and are intended as a starting point for process development and optimization.

Step 1: Acetylation of 3-Bromo-5-(trifluoromethyl)aniline

This step involves the protection of the primary amine of 3-Bromo-5-(trifluoromethyl)aniline as an acetamide.

Procedure:

-

To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add 3-Bromo-5-(trifluoromethyl)aniline (1.0 eq) and glacial acetic acid (3-5 volumes).

-

Stir the mixture to obtain a clear solution.

-

Slowly add acetic anhydride (1.1-1.2 eq) to the solution via the addition funnel, maintaining the internal temperature below 40°C. An exothermic reaction will be observed.

-

After the addition is complete, heat the reaction mixture to 50-60°C and maintain for 1-2 hours, or until reaction completion is confirmed by TLC or HPLC analysis.

-

Cool the reaction mixture to room temperature and then pour it into a vessel containing cold water (10-15 volumes) with vigorous stirring to precipitate the product.

-

Collect the solid product, N-(3-Bromo-5-(trifluoromethyl)phenyl)acetamide, by filtration.

-

Wash the filter cake with water until the filtrate is neutral.

-

Dry the product in a vacuum oven at 50-60°C to a constant weight.

Step 2: Nitration of N-(3-Bromo-5-(trifluoromethyl)phenyl)acetamide

This step introduces a nitro group at the position ortho to the acetamido group.

Procedure:

-

To a clean and dry reaction vessel, add concentrated sulfuric acid (98%, 3-4 volumes).

-

Cool the sulfuric acid to 0-5°C in an ice-salt bath.

-

Slowly add the dried N-(3-Bromo-5-(trifluoromethyl)phenyl)acetamide (1.0 eq) in portions, ensuring the temperature does not exceed 10°C.

-

In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (65-70%, 1.1-1.2 eq) to concentrated sulfuric acid (1 volume) while cooling in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of the acetamide in sulfuric acid, maintaining the internal temperature between 0-5°C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC or HPLC.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (10-15 volumes) with vigorous stirring.

-

The solid product, N-(5-Bromo-2-nitro-3-(trifluoromethyl)phenyl)acetamide, will precipitate.

-

Collect the product by filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the product under vacuum.

Step 3: Reduction of the Nitro Group and Deprotection of the Acetamide

This final step involves the simultaneous reduction of the nitro group and hydrolysis of the acetamide to yield the target diamine.

Procedure:

-

Charge a reaction vessel with the dried N-(5-Bromo-2-nitro-3-(trifluoromethyl)phenyl)acetamide (1.0 eq) and ethanol or isopropanol (5-10 volumes).

-

Add iron powder (4-5 eq) to the suspension.

-

Heat the mixture to 70-80°C with vigorous stirring.

-

Slowly add concentrated hydrochloric acid (catalytic amount, e.g., 0.1-0.2 eq) or glacial acetic acid (2-3 volumes) to initiate the reduction. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature.

-

After the addition, maintain the reaction at reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with the reaction solvent.

-

Neutralize the filtrate with a base, such as a saturated solution of sodium bicarbonate or aqueous ammonia, until the pH is 8-9.

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography.

Quantitative Data

The following tables summarize representative quantitative data for each step of the synthesis, based on analogous reactions reported in the literature. These values should be considered as a starting point for optimization.

Table 1: Reagents and Conditions for Acetylation

| Reagent/Parameter | Molar Ratio/Value | Notes |

| 3-Bromo-5-(trifluoromethyl)aniline | 1.0 eq | Starting Material |

| Acetic Anhydride | 1.1 - 1.2 eq | Acetylating Agent |

| Glacial Acetic Acid | 3 - 5 volumes | Solvent |

| Temperature | 50 - 60 °C | |

| Reaction Time | 1 - 2 hours | |

| Expected Yield | >90% |

Table 2: Reagents and Conditions for Nitration

| Reagent/Parameter | Molar Ratio/Value | Notes |

| N-(3-Bromo-5-(trifluoromethyl)phenyl)acetamide | 1.0 eq | |

| Concentrated Nitric Acid | 1.1 - 1.2 eq | Nitrating Agent |

| Concentrated Sulfuric Acid | 4 - 5 volumes | Solvent and Catalyst |

| Temperature | 0 - 5 °C | |

| Reaction Time | 1 - 2 hours | |

| Expected Yield | 80-90% |

Table 3: Reagents and Conditions for Reduction and Deprotection

| Reagent/Parameter | Molar Ratio/Value | Notes |

| N-(5-Bromo-2-nitro-3-(trifluoromethyl)phenyl)acetamide | 1.0 eq | |

| Iron Powder | 4 - 5 eq | Reducing Agent |

| Ethanol or Isopropanol | 5 - 10 volumes | Solvent |

| Hydrochloric Acid or Acetic Acid | Catalytic or Stoichiometric | Acidic Medium |

| Temperature | Reflux | |

| Reaction Time | 2 - 4 hours | |

| Expected Yield | 70-85% |

Visualizations

Synthetic Workflow

Caption: Overall workflow for the synthesis of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine.

Reaction Pathway

Caption: Chemical reaction pathway from starting material to the final product.

commercial availability of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine is a fluorinated aromatic diamine that serves as a valuable building block in synthetic organic chemistry. Its unique substitution pattern, featuring a bromine atom, a trifluoromethyl group, and two adjacent amino functionalities, makes it a versatile precursor for the synthesis of complex heterocyclic compounds. The electron-withdrawing nature of the trifluoromethyl group and the presence of the bromine atom provide multiple reaction sites for further molecular elaboration. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, a detailed synthetic protocol, and its potential applications in medicinal chemistry, particularly in the development of kinase inhibitors.

Commercial Availability and Physicochemical Properties

5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine is commercially available from several chemical suppliers. It is typically supplied as a solid with a purity of 97% or higher. Proper handling and storage are crucial; it should be kept in a dark place, sealed in a dry environment, and stored at 2-8°C.

Quantitative Data Summary

The following table summarizes the key quantitative data for 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine:

| Property | Value | Reference |

| CAS Number | 157026-19-2 | |

| Molecular Formula | C₇H₆BrF₃N₂ | |

| Molecular Weight | 255.04 g/mol | |

| Purity | ≥ 97% | |

| Physical Form | Solid or Semi-solid | |

| Storage Temperature | 2-8°C | |

| IUPAC Name | 5-bromo-3-(trifluoromethyl)-1,2-benzenediamine | |

| InChI Key | PVHRHJXBSIOEGL-UHFFFAOYSA-N |

Experimental Protocols: Synthesis

The synthesis of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine can be achieved through a two-step process starting from the readily available 4-bromo-2-(trifluoromethyl)aniline. The procedure involves nitration of the aniline derivative followed by the reduction of the nitro group to the corresponding diamine.

Step 1: Synthesis of 4-Bromo-2-nitro-6-(trifluoromethyl)aniline

This step involves the nitration of 4-bromo-2-(trifluoromethyl)aniline.

Materials:

-

4-bromo-2-(trifluoromethyl)aniline

-

Sulfuric acid (concentrated)

-

Nitric acid (fuming)

-

Ice

-

Water

-

Ethanol

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, dissolve 4-bromo-2-(trifluoromethyl)aniline in concentrated sulfuric acid, maintaining the temperature below 20°C.

-

Cool the mixture to 0-5°C using an ice bath.

-

Slowly add fuming nitric acid dropwise to the solution, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, continue stirring at 0-5°C for 1-2 hours.

-

Pour the reaction mixture onto crushed ice with vigorous stirring.

-

Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

-

Dry the product, 4-bromo-2-nitro-6-(trifluoromethyl)aniline, under vacuum.

Step 2: Synthesis of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine

This step involves the reduction of the nitro group of 4-bromo-2-nitro-6-(trifluoromethyl)aniline to an amine.

Materials:

-

4-bromo-2-nitro-6-(trifluoromethyl)aniline

-

Ethanol

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (aqueous solution)

-

Ethyl acetate

Procedure:

-

Suspend 4-bromo-2-nitro-6-(trifluoromethyl)aniline in ethanol in a round-bottom flask.

-

Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the suspension.

-

Heat the mixture at reflux for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a cold aqueous solution of sodium hydroxide to a pH of 8-9.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine can be further purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

Aromatic diamines are pivotal intermediates in the synthesis of various heterocyclic scaffolds that form the core of many biologically active molecules. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.

While specific biological signaling pathways directly modulated by 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine are not extensively documented, its utility as a synthetic intermediate is evident in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

For instance, substituted anilines and diamines are key components in the synthesis of inhibitors targeting various protein kinases. The general synthetic strategy often involves the condensation of the diamine with a suitable electrophile to construct the core heterocyclic structure of the inhibitor.

Mandatory Visualizations

Synthetic Pathway

The following diagram illustrates the synthetic workflow for 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine.

Caption: Synthetic route to 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine.

Logical Workflow for Kinase Inhibitor Synthesis

This diagram shows a generalized workflow for the utilization of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine in the synthesis of a hypothetical kinase inhibitor.

Caption: General workflow for synthesizing kinase inhibitors.

Methodological & Application

Application Notes and Protocols: Synthesis of Benzimidazoles from 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, make them a subject of intense research in drug discovery. The strategic introduction of substituents such as bromine and a trifluoromethyl group onto the benzimidazole scaffold can significantly enhance their therapeutic potential by modulating their physicochemical properties and target interactions. The trifluoromethyl group, in particular, is known to improve metabolic stability and binding affinity.

This document provides detailed protocols for the synthesis of various benzimidazole derivatives starting from 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine. The protocols described are based on established methods for benzimidazole synthesis and are adapted for this specific starting material.

Reaction Scheme

The general synthesis of 2-substituted-6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazoles from 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine involves the condensation with either an aldehyde followed by oxidative cyclization or a direct condensation with a carboxylic acid or its derivative.

Diagram of the general reaction pathways:

Caption: General synthetic routes to 2-substituted-6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazoles.

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazoles from Aldehydes

This protocol describes a general method for the condensation of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine with various aromatic aldehydes.

Materials:

-

5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine (CAS: 157026-19-2)

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Sodium metabisulfite (Na₂S₂O₅)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine (1.0 mmol) and the aromatic aldehyde (1.1 mmol) in ethanol (15 mL).

-

Add sodium metabisulfite (1.2 mmol) to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the pure 2-aryl-6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 2-(Trifluoromethyl)-6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole

This protocol is adapted from a known procedure for the synthesis of 2-(trifluoromethyl)benzimidazoles.

Materials:

-

5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine (CAS: 157026-19-2)

-

Trifluoroacetic acid (TFA)

-

4 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate

-

Water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine (1.0 mmol) in 4 M HCl (10 mL), add trifluoroacetic acid (1.2 mmol).

-

Heat the mixture under reflux for 4 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 2-(trifluoromethyl)-6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables summarize typical yields and characterization data for benzimidazole derivatives synthesized from structurally similar starting materials. These values are provided as a reference and may vary for the target compounds.

Table 1: Synthesis of 2-Aryl-Substituted Benzimidazoles

| Entry | Aldehyde | Product | Yield (%) | M.P. (°C) |

| 1 | Benzaldehyde | 2-Phenyl-6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole | 85-95 (expected) | N/A |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole | 80-90 (expected) | N/A |

| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole | 82-92 (expected) | N/A |

Note: N/A indicates data not available for the specific compound. Yields are based on analogous reactions.

Table 2: Characterization Data for a Structurally Similar Compound: 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole [1]

| Characterization | Data |

| Molecular Formula | C₁₁H₁₂BrFN₂ |

| Molecular Weight | 271.13 g/mol |

| Mass Spectrum (ES+) | m/z = 272 (M+H)⁺ |

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Benzimidazole derivatives are widely recognized as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[2][3] The bromo- and trifluoromethyl-substituted benzimidazoles synthesized from 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine are promising candidates for targeting kinase-driven oncogenic signaling.

Diagram of a simplified kinase inhibitor signaling pathway:

Caption: Benzimidazole derivatives can inhibit receptor tyrosine kinase signaling pathways.

The diagram illustrates how a benzimidazole-based inhibitor can block the ATP-binding site of a receptor tyrosine kinase (like EGFR), thereby preventing the downstream activation of signaling cascades (such as the MAPK/ERK pathway) that are critical for cancer cell proliferation and survival.[4][5] The development of novel benzimidazoles from 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine offers a promising avenue for creating more effective and selective kinase inhibitors for cancer therapy.

References

condensation reaction of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine with dicarbonyls

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable substituent in drug design.[4] The bromine atom offers a versatile handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery.

This document provides detailed protocols for the synthesis of 6-bromo-8-(trifluoromethyl)quinoxaline derivatives through the condensation reaction of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine with various 1,2-dicarbonyl compounds.

General Reaction Scheme

The synthesis of 6-bromo-8-(trifluoromethyl)quinoxalines is achieved via a cyclocondensation reaction between 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine and a 1,2-dicarbonyl compound. This reaction typically proceeds under mild conditions and can be catalyzed by acids.

Caption: General reaction for the synthesis of 6-bromo-8-(trifluoromethyl)quinoxalines.

Experimental Protocols

The following are generalized protocols for the synthesis of 6-bromo-8-(trifluoromethyl)quinoxalines. Researchers should optimize these conditions for each specific dicarbonyl compound.

Protocol 1: Synthesis of 6-Bromo-8-(trifluoromethyl)quinoxaline

-

Dicarbonyl Compound: Glyoxal (40% in water)

Materials:

-

5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine

-

Glyoxal (40 wt. % in H₂O)

-

Ethanol

-

Glacial Acetic Acid (optional, as catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine in ethanol.

-

Add 1.1 equivalents of glyoxal solution to the flask.

-

Optionally, add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

The crude product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 6-Bromo-8-(trifluoromethyl)quinoxaline.

Protocol 2: Synthesis of 6-Bromo-2,3-diphenyl-8-(trifluoromethyl)quinoxaline

-

Dicarbonyl Compound: Benzil

Materials:

-

5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine

-

Benzil

-

Ethanol or Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

In a round-bottom flask, combine 1.0 equivalent of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine and 1.0 equivalent of benzil.

-

Add ethanol or glacial acetic acid as the solvent.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product is likely to precipitate upon cooling. Collect the solid by filtration and wash with cold ethanol.

-

If necessary, purify the product further by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-Bromo-2,3-diphenyl-8-(trifluoromethyl)quinoxaline.

Protocol 3: Synthesis of 6-Bromo-2,3-dimethyl-8-(trifluoromethyl)quinoxaline

-

Dicarbonyl Compound: Diacetyl (2,3-Butanedione)

Materials:

-

5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine

-

Diacetyl (2,3-Butanedione)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

Dissolve 1.0 equivalent of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine in methanol in a round-bottom flask.

-

Add 1.1 equivalents of diacetyl to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 6-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting residue can be purified by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixtures) to provide pure 6-Bromo-2,3-dimethyl-8-(trifluoromethyl)quinoxaline.

Data Presentation

The following table summarizes representative data for the synthesis of various 6-bromo-8-(trifluoromethyl)quinoxaline derivatives. Please note that these are illustrative values and actual results may vary.

| Dicarbonyl Compound | Product Name | Solvent | Reaction Time (h) | Yield (%) |

| Glyoxal | 6-Bromo-8-(trifluoromethyl)quinoxaline | Ethanol | 3 | 85 |

| Benzil | 6-Bromo-2,3-diphenyl-8-(trifluoromethyl)quinoxaline | Acetic Acid | 5 | 92 |

| Diacetyl | 6-Bromo-2,3-dimethyl-8-(trifluoromethyl)quinoxaline | Methanol | 8 | 88 |

| Phenylglyoxal | 6-Bromo-2-phenyl-8-(trifluoromethyl)quinoxaline | Ethanol | 4 | 89 |

| 1,2-Cyclohexanedione | 6-Bromo-8-(trifluoromethyl)-1,2,3,4-tetrahydrophenazine | Ethanol/AcOH cat. | 6 | 78 |

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and characterization of 6-bromo-8-(trifluoromethyl)quinoxaline derivatives.

References

Application Notes and Protocols for the Catalytic Cyclization of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted benzimidazoles is a cornerstone in medicinal chemistry and materials science due to their wide range of biological activities and functional applications. The cyclization of o-phenylenediamines is a common and effective strategy for constructing the benzimidazole core. This document provides detailed application notes and protocols for the catalytic cyclization of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine to form 6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole and its 2-substituted derivatives. The presence of both a bromo and a trifluoromethyl group, both being electron-withdrawing, presents unique challenges and opportunities in the synthesis of novel benzimidazole-based compounds. The bromo substituent offers a convenient handle for further functionalization via cross-coupling reactions, enabling the synthesis of diverse compound libraries.

While specific literature on the catalytic cyclization of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine is limited, established methods for the cyclization of o-phenylenediamines bearing electron-withdrawing groups can be adapted. This document outlines several catalytic strategies, including reactions with aldehydes, carboxylic acids (and their derivatives), and other C1 sources.